molecular formula C10H8BrNS B1442391 2-(Bromomethyl)-4-phenylthiazole CAS No. 78502-79-1

2-(Bromomethyl)-4-phenylthiazole

Cat. No. B1442391
Key on ui cas rn: 78502-79-1
M. Wt: 254.15 g/mol
InChI Key: MYRGZTAFPPWJGI-UHFFFAOYSA-N
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Patent
US09303065B2

Procedure details

A solution of (4-phenylthiazol-2-yl)methanol (Example 4C, 0.530 g, 2.77 mmol) in dichloromethane (10 mL) was cooled to 0° C. (ice bath) and treated with PBr3 (0.118 mL, 1.247 mmol) added dropwise over 2 min. A heavy white gum was immediately formed. After 10 min, the bath was removed and the solution was stirred at 22° C. for 4 h. The reaction mixture was quenched with ice (˜10 g) and poured into a mixture of ethyl acetate (150 mL) and saturated sodium bicarbonate (50 mL). The organic phase was washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The solid residue was chromatographed on silica gel (2.5×6 cm, elution toluene) to give the title material (0.561 g, 80%) as a light yellow oil which solidified in the fridge to a pale yellow solid. LC (Method C): 2.062 min. HRMS (ESI) calcd for C10H9BrNS [M+H]+ m/z 253.9634, found 253.9655. 1H NMR (CDCl3, 400 MHz) δ ppm: 4.81 (s, 2H), 7.34-7.39 (m, 1H), 7.41-7.47 (m, 2H), 7.52 (s, 1H), 7.86-7.92 (m, 2H).
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.118 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([CH2:12]O)[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Br)(Br)[Br:15]>ClCCl>[Br:15][CH2:12][C:9]1[S:10][CH:11]=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.118 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 22° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over 2 min
Duration
2 min
CUSTOM
Type
CUSTOM
Details
A heavy white gum was immediately formed
CUSTOM
Type
CUSTOM
Details
the bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice (˜10 g)
ADDITION
Type
ADDITION
Details
poured into a mixture of ethyl acetate (150 mL) and saturated sodium bicarbonate (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was chromatographed on silica gel (2.5×6 cm, elution toluene)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC=1SC=C(N1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.561 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 177%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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